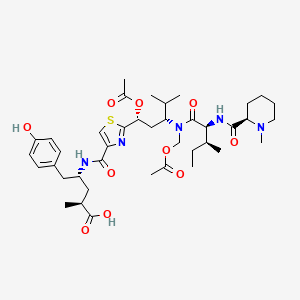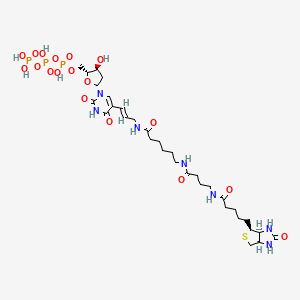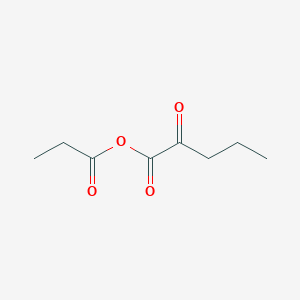
2-Oxopentanoic propionic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopentanoic propionic anhydride is an organic compound with the molecular formula C8H10O4. It is a derivative of propionic anhydride and is known for its reactivity and utility in various chemical processes. This compound is used in organic synthesis and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxopentanoic propionic anhydride can be synthesized through several methods. One common method involves the reaction of propionic anhydride with 2-oxopentanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the thermal dehydration of propionic acid. This process is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to drive off the water and form the anhydride. The reaction is conducted at high temperatures to achieve maximum yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxopentanoic propionic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters and amides
Scientific Research Applications
2-Oxopentanoic propionic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxopentanoic propionic anhydride involves its reactivity with nucleophiles. The compound reacts with nucleophiles to form stable intermediates, which then undergo further reactions to form the final products. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
Propionic anhydride: A simpler anhydride with similar reactivity.
Acetic anhydride: Another anhydride used in organic synthesis.
Succinic anhydride: A related compound with different reactivity and applications.
Uniqueness
2-Oxopentanoic propionic anhydride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
propanoyl 2-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-5-6(9)8(11)12-7(10)4-2/h3-5H2,1-2H3 |
InChI Key |
MNRGIYXCFWVASY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=O)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



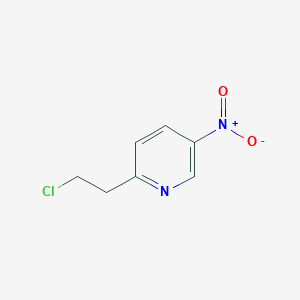
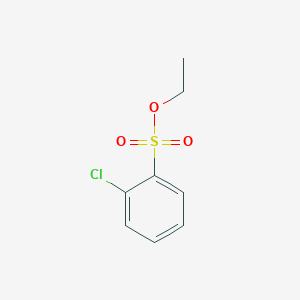
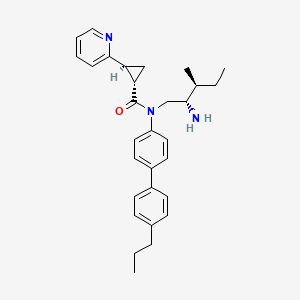
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
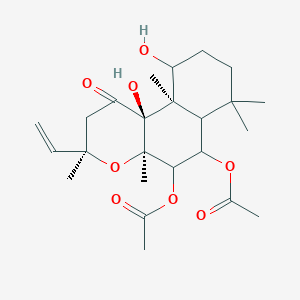
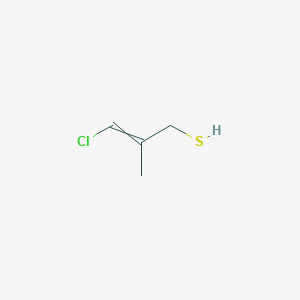

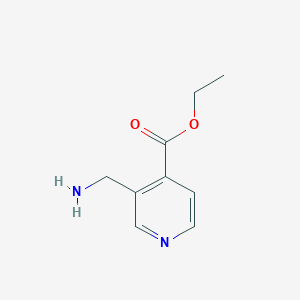

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
